2-(2,6-DIMETHYL-1,5-HEPTADIEN-1-YL)-1,3-DIOXOLANE
Description
2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-dioxolane (CAS synonyms: Citracetal, Citral Ethylene Glycol Acetal) is a cyclic acetal derivative characterized by a 1,3-dioxolane core substituted with a branched dienyl group. This structure suggests applications in fragrance chemistry, as citral-derived acetals are commonly used to stabilize volatile aldehydes and enhance scent longevity . The compound’s synthesis likely involves the acid-catalyzed condensation of citral (a mixture of geranial and neral) with ethylene glycol, forming a stable acetal.
Properties
CAS No. |
66408-78-4 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H20O2/c1-10(2)5-4-6-11(3)9-12-13-7-8-14-12/h5,9,12H,4,6-8H2,1-3H3/b11-9+ |
InChI Key |
KSDZVTNRVWBTFN-PKNBQFBNSA-N |
SMILES |
CC(=CCCC(=CC1OCCO1)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/C1OCCO1)/C)C |
Canonical SMILES |
CC(=CCCC(=CC1OCCO1)C)C |
Other CAS No. |
66408-78-4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include using orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of 1,3-dioxolanes often involves the use of activated carbon catalysts derived from renewable sources like corncob. These catalysts are optimized for high surface area and pore volume, making them suitable for large-scale production . The process involves the ketalization of glycerol with acetone or other carbonyl compounds under optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-DIMETHYL-1,5-HEPTADIEN-1-YL)-1,3-DIOXOLANE undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, chromium trioxide (CrO₃) in pyridine (Py).
Reduction: H₂/Ni, H₂/Rh, zinc (Zn) in hydrochloric acid (HCl), LiAlH₄, NaBH₄.
Substitution: Lithium diisopropylamide (LDA), triethylamine (NEt₃), pyridine (Py), t-butyl potassium (t-BuOK).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can produce alcohols .
Scientific Research Applications
2-(2,6-DIMETHYL-1,5-HEPTADIEN-1-YL)-1,3-DIOXOLANE has several scientific research applications:
Chemistry: Used as a solvent and co-monomer in the synthesis of polyacetals.
Biology: Employed in the study of muscarinic acetylcholine receptors as it can act as an agonist.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of biofuels and as an oxygenated additive to improve fuel properties.
Mechanism of Action
The mechanism of action of 1,3-dioxolane, 2-(2,6-dimethyl-1,5-heptadienyl)- involves its interaction with various molecular targets and pathways. As a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to the activation of downstream signaling pathways . In industrial applications, its reactivity and stability make it suitable for use as a solvent and additive .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between the target compound and related 1,3-dioxolane derivatives:
Key Observations:
Substituent-Driven Applications: The target compound’s dienyl group confers utility in fragrance chemistry, contrasting with hydroxyphenyl-ester derivatives (e.g., compound 7 in ), which exhibit antimicrobial activity due to polar substituents enhancing membrane interaction . Unsubstituted 1,3-dioxolane serves primarily as a solvent, leveraging its low boiling point (76°C) and non-toxic profile .
Biological Activity :
- Hydroxyphenyl-substituted dioxolanes (e.g., compound 7) demonstrated MIC values as low as 4.8 µg/mL against pathogens like Staphylococcus aureus and Candida albicans, attributed to their ability to disrupt microbial membranes . The target compound lacks such polar groups, suggesting minimal antimicrobial activity.
Physicochemical Properties :
- While 1,3-dioxolane is highly flammable (flashpoint ≤2.5°C), the target compound’s larger substituent may reduce volatility and flammability, though empirical data are needed for confirmation.
Biological Activity
2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-dioxolane, commonly referred to as a derivative of 1,3-dioxolane, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a dioxolane ring and a heptadiene side chain, which may contribute to its biological properties.
The chemical properties of this compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀O₂ |
| Molecular Weight | 196.286 g/mol |
| Density | 0.986 g/cm³ |
| Boiling Point | 253.4 °C |
| Flash Point | 109.8 °C |
| LogP | 3.052 |
Biological Activity Overview
Research indicates that compounds containing the 1,3-dioxolane structure exhibit a variety of biological activities, including antibacterial and antifungal properties. The specific activity of this compound has been less extensively documented compared to other derivatives; however, insights can be drawn from related studies on similar compounds.
Antibacterial and Antifungal Activity
A study investigating a series of new 1,3-dioxolanes found that many derivatives demonstrated significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .
Table 1: Biological Activity of Related Dioxolane Compounds
| Compound ID | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| Compound 1 | 625 - 1250 | Not tested |
| Compound 2 | Excellent against S. aureus | Significant against C. albicans |
| Compound 3 | No activity | Not tested |
| Compound 4 | Perfect against P. aeruginosa | Significant against C. albicans |
While specific mechanisms for the biological activity of this compound are not fully elucidated in current literature, it is suggested that the dioxolane ring may play a crucial role in interacting with microbial cell walls or membranes. This interaction could disrupt cellular processes leading to antimicrobial effects.
Case Studies and Research Findings
Research has shown that certain dioxolane derivatives possess distinct advantages in pharmaceutical applications due to their structural diversity and biological efficacy:
- Antibacterial Properties : In vitro studies have indicated that dioxolanes can inhibit the growth of both Gram-positive and Gram-negative bacteria . The presence of specific substituents on the dioxolane ring influences their effectiveness.
- Antifungal Efficacy : A notable finding is that many synthesized dioxolanes exhibit potent antifungal activity against strains such as Candida albicans, highlighting their potential use in treating fungal infections .
- Chirality and Biological Activity : The chirality of dioxolane derivatives has been shown to significantly affect their biological activities. Enantiomerically pure compounds often exhibit different levels of activity compared to their racemic counterparts .
Q & A
Q. How can researchers address challenges in scaling up synthesis while maintaining reaction efficiency and stereochemical fidelity?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors with inline IR monitoring for real-time adjustment of reagent stoichiometry.
- DoE Optimization : Apply Design of Experiments (DoE) to variables (temperature, catalyst loading, residence time) to maximize yield and ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
